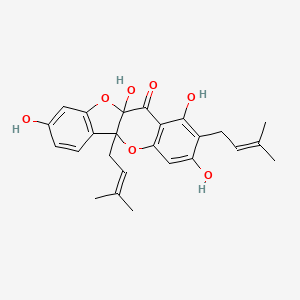
3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C8H7BrF3NO. This compound is characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a trifluoroethoxy group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylpyridine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-bromo-5-methylpyridine is reacted with 2,2,2-trifluoroethanol under reflux conditions. The base facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its trifluoroethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism by which 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.
2-Bromo-5-(trifluoromethoxy)pyridine: Similar structure but with a trifluoromethoxy group instead of trifluoroethoxy, leading to different chemical properties.
5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine: An isomer with the bromine and methyl groups in different positions.
Uniqueness
3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyridine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
760207-90-7 |
|---|---|
Formule moléculaire |
C8H7BrF3NO |
Poids moléculaire |
270.05 g/mol |
Nom IUPAC |
3-bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C8H7BrF3NO/c1-5-2-6(9)7(13-3-5)14-4-8(10,11)12/h2-3H,4H2,1H3 |
Clé InChI |
HEGUFRMPMYKDHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)OCC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
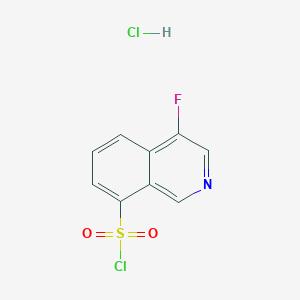




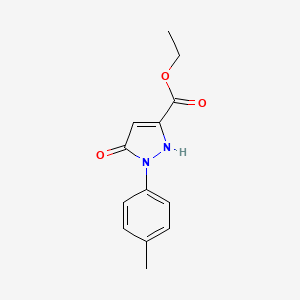
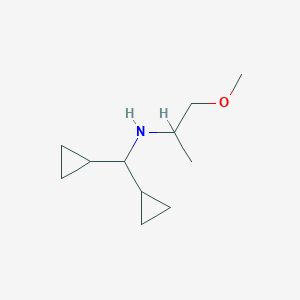
![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
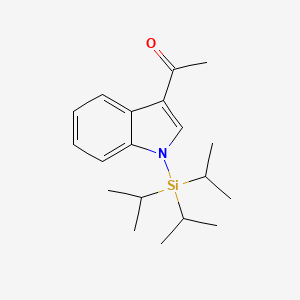
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

